3-(4-Chlorophenyl)-3',4'-difluoropropiophenone
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMDWMWKJVKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644500 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-47-1 | |
| Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Coupling Reactions
A common method involves aryl halide coupling with propiophenone derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling. Although specific protocols for this exact compound are limited in open literature, analogous propiophenone syntheses suggest:
- Use of 4-chlorophenylboronic acid or 4-chlorophenyl halide as the aryl source.
- Reaction with 3',4'-difluoropropiophenone or its precursor.
- Catalysis by Pd(0) complexes under inert atmosphere.
- Base such as potassium carbonate or cesium carbonate.
- Solvent systems like DMF, toluene, or dioxane.
- Heating typically between 80–120 °C for several hours.
This method allows selective formation of the carbon-carbon bond linking the chlorophenyl group to the propiophenone moiety.
Friedel-Crafts Acylation
Another classical approach is the Friedel-Crafts acylation of 4-chlorobenzene derivatives with 3',4'-difluoropropionyl chloride or anhydride:
- Preparation of 3',4'-difluoropropionyl chloride from the corresponding acid using reagents like thionyl chloride.
- Reaction with 4-chlorobenzene in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
- Control of temperature to avoid polyacylation.
- Work-up involving quenching with water and extraction.
This method directly installs the propiophenone ketone functionality onto the chlorophenyl ring with difluoro substitution on the acyl group.
Research Findings and Data Summary
Analytical and Structural Considerations
- The presence of chlorine and fluorine atoms influences the electronic properties and reactivity of the compound.
- The difluoro substitution on the phenyl ring adjacent to the ketone affects steric and electronic environments, which can impact reaction conditions and catalyst choice.
- Characterization typically involves NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and chromatographic purity assessment.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(4-Chlorophenyl)-3',4'-difluoropropiophenone is primarily investigated for its pharmacological properties. Research indicates that compounds with similar structures can exhibit significant biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, analogs have shown cytotoxic effects in vitro, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound may possess antibacterial activity against various pathogens, making it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules through various reactions:
- Electrophilic Substitution : The presence of the chlorophenyl and difluorophenyl groups facilitates electrophilic aromatic substitution reactions, which can lead to the synthesis of novel derivatives with enhanced properties.
- Fluorination Reactions : The difluoro substituents can be utilized in fluorination reactions to introduce fluorine into other organic compounds, which is valuable in medicinal chemistry due to the unique properties imparted by fluorine .
Material Science
In material science, this compound is explored for its potential use in developing specialty chemicals and polymers. Its fluorinated nature can enhance the thermal stability and chemical resistance of materials, making it suitable for high-performance applications.
Case Studies and Research Findings
Several studies have documented the biological activity and synthetic utility of this compound:
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3’,4’-difluorobenzophenone
- 3-(4-Chlorophenyl)-3’,4’-difluoropropanol
- 3-(4-Chlorophenyl)-3’,4’-difluorobenzaldehyde
Uniqueness
3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
3-(4-Chlorophenyl)-3',4'-difluoropropiophenone, also known by its CAS number 898788-47-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the presence of a chlorophenyl group and two fluorine atoms, which are known to influence its biological properties. The synthesis typically involves acylation reactions, similar to those used for other propiophenone derivatives. The introduction of fluorine into organic molecules often enhances their biological activity by improving metabolic stability and bioavailability .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. In vitro studies have shown that related compounds can inhibit tumor cell proliferation with IC50 values under 100 nM .
- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of this compound and related compounds. Notably:
- Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 2.40 µM against HCT-116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 2.40 ± 0.12 |
| Harmine | HCT-116 | 2.54 ± 0.82 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited.
Case Studies and Research Findings
- Study on Tumor Cell Proliferation : A research study focused on the antiproliferative effects of fluorinated propiophenones, including the target compound, found that it effectively inhibited the growth of several cancer cell lines with significant potency compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities to key targets involved in cancer progression, indicating a potential mechanism for its anticancer effects .
- Pharmacokinetic Evaluation : Ongoing research aims to elucidate the pharmacokinetic properties of this compound, which are critical for understanding its therapeutic potential and safety profile in clinical settings .
Q & A
Basic: What are the common synthetic routes for 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves halogen substitution and catalytic carbonylation, adapted from methods used for structurally related difluorobenzophenones . Key steps include:
- Halogen substitution : Reacting 4-chlorophenyl precursors with fluorinating agents under controlled temperatures (e.g., 60–80°C) to introduce fluorine atoms at the 3' and 4' positions.
- Catalytic carbonylation : Using palladium or nickel catalysts to couple intermediates with carbonyl groups. Yield optimization depends on catalyst loading (5–10 mol%), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical for isolating high-purity products (>95%) .
Advanced: How can researchers optimize the catalytic carbonylation method to minimize byproduct formation?
Methodological Answer:
Byproduct formation (e.g., dehalogenated intermediates) can be mitigated by:
- Catalyst selection : Palladium(II) acetate with phosphine ligands (e.g., PPh₃) reduces side reactions compared to nickel-based systems .
- pH control : Maintaining a slightly acidic medium (pH 4–6) stabilizes intermediates and prevents unwanted hydrolysis .
- Inert atmosphere : Conducting reactions under nitrogen/argon minimizes oxidative degradation .
Advanced characterization (e.g., GC-MS or HPLC) is recommended to track reaction progress and identify byproducts .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methyl/methylene groups (δ 2.5–3.5 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
- ¹³C NMR : Confirms carbonyl (δ ~200 ppm) and aromatic carbons (δ 110–150 ppm).
- ¹⁹F NMR : Resolves fluorine environments (δ -110 to -130 ppm for aryl-F) .
- IR spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and C-F stretches (~1200 cm⁻¹) are diagnostic .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at room temperature, away from ignition sources .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers) or solvent interactions. Strategies include:
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- Variable-temperature NMR : Conduct experiments at 25°C and 50°C to assess conformational flexibility .
- Deuteration studies : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .
Advanced: What role does this compound play in synthesizing bioactive molecules, and what mechanistic insights are critical?
Methodological Answer:
The compound serves as a key intermediate in:
- Antimicrobial agents : Fluorine atoms enhance lipid solubility and target binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Kinase inhibitors : The chlorophenyl group participates in hydrophobic interactions with ATP-binding pockets .
Mechanistic studies should focus on: - Electrophilicity : The carbonyl group’s reactivity in nucleophilic additions (e.g., Grignard reactions) .
- Steric effects : Substituent positioning (3',4'-F vs. 4-Cl) influences regioselectivity in cross-coupling reactions .
Basic: How do researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Melting point analysis : Compare observed mp (e.g., 120–125°C) with literature values to detect impurities .
- Elemental analysis : Confirm %C, %H, and %F within ±0.3% of theoretical values .
Advanced: What strategies address low yields in large-scale synthesis of this compound?
Methodological Answer:
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction time compared to batch processes .
- Catalyst recycling : Immobilize palladium catalysts on silica supports to reduce costs and waste .
- Solvent optimization : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to enhance scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
